molecular formula C23H20ClN3O2 B2661607 4-[4-(benzyloxy)phenyl]-2-(4-chlorobenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 860786-56-7

4-[4-(benzyloxy)phenyl]-2-(4-chlorobenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2661607
CAS No.: 860786-56-7
M. Wt: 405.88
InChI Key: KUXKUXXJPIZWIB-UHFFFAOYSA-N
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Description

4-[4-(Benzyloxy)phenyl]-2-(4-chlorobenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a high-purity chemical reagent designed for research applications. This compound belongs to the 1,2,4-triazol-3-one chemical class, a scaffold recognized in medicinal chemistry research . The molecular structure incorporates a benzyloxy-phenyl moiety, a feature present in compounds investigated for their potential bioactivity . The specific presence of a 4-chlorobenzyl group at the 2-position and a methyl group at the 5-position defines its unique chemical identity and properties. Researchers can leverage this compound as a key synthetic intermediate or as a building block in the development of novel molecular entities for basic scientific research. Its structural features make it a candidate for exploration in various biochemical assays. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers should handle the material according to their institution's laboratory safety protocols.

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-5-methyl-4-(4-phenylmethoxyphenyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O2/c1-17-25-26(15-18-7-9-20(24)10-8-18)23(28)27(17)21-11-13-22(14-12-21)29-16-19-5-3-2-4-6-19/h2-14H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUXKUXXJPIZWIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC=C(C=C2)OCC3=CC=CC=C3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(benzyloxy)phenyl]-2-(4-chlorobenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves multiple steps:

    Formation of the Triazolone Ring: The triazolone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carbonyl compounds under acidic or basic conditions.

    Introduction of the Benzyloxyphenyl Group: This step involves the nucleophilic substitution reaction where a benzyloxy group is introduced to the phenyl ring. This can be achieved using benzyl chloride and a suitable base.

    Attachment of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where the triazolone intermediate reacts with 4-chlorobenzyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the triazolone ring or the chlorobenzyl group, potentially leading to the formation of amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of triazole derivatives. Research indicates that compounds with similar structural features exhibit significant activity against seizures. For instance, derivatives of the triazole nucleus have been systematically reviewed for their effectiveness in treating epilepsy and other seizure disorders. The mechanisms often involve modulation of neurotransmitter systems and ion channel activity, which are crucial for neuronal excitability .

Antimicrobial Properties

Triazoles are known for their broad-spectrum antimicrobial activity. Compounds within this class have shown efficacy against various bacterial and fungal strains. The presence of the benzyloxy and chlorobenzyl substituents in this specific compound may enhance its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death .

Anticancer Potential

Triazoles have been explored for their anticancer properties due to their ability to inhibit key enzymes involved in cancer cell proliferation. The structural motif of 4-[4-(benzyloxy)phenyl]-2-(4-chlorobenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one may facilitate interactions with targets such as tubulin or topoisomerases, which are critical for cancer cell division and survival .

Case Study 1: Anticonvulsant Efficacy

In a study assessing the anticonvulsant properties of triazole derivatives, compounds similar to this compound were tested using the maximal electroshock (MES) and pentylenetetrazol (PTZ) models. Results indicated that certain derivatives exhibited significant protective effects against induced seizures at specific dosages .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial effects of triazole derivatives against resistant strains of bacteria. The study found that compounds with similar structures demonstrated potent antibacterial activity, suggesting potential applications in treating infections caused by multi-drug resistant organisms .

Comparative Analysis of Triazole Derivatives

PropertyThis compoundOther Triazole Derivatives
Anticonvulsant ActivitySignificant efficacy in seizure modelsVaries; some show high efficacy
Antimicrobial ActivityBroad-spectrum activity against multiple strainsGenerally effective but varies by structure
Anticancer ActivityPotential inhibition of tumor growth; further studies neededMany derivatives show promise in preclinical studies

Mechanism of Action

The mechanism of action of 4-[4-(benzyloxy)phenyl]-2-(4-chlorobenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity. The exact pathways and molecular interactions depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazolone derivatives exhibit diverse pharmacological and material science applications. Below is a detailed comparison of the target compound with five structurally related analogs (Table 1), followed by a discussion of key differences in properties and activities.

Table 1: Structural and Physicochemical Comparison of Selected Triazolones

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Melting Point (°C) Biological Activity Reference ID
Target Compound: 4-[4-(Benzyloxy)phenyl]-2-(4-chlorobenzyl)-5-methyl-... C24H22ClN3O2 428.91 4-Benzyloxyphenyl, 4-Cl-benzyl, 5-Me Not reported Not reported
4-[4-(Benzyloxy)phenyl]-2-(4-methoxybenzyl)-5-methyl-... C24H23N3O3 401.46 4-Benzyloxyphenyl, 4-OMe-benzyl, 5-Me Not reported Not reported
5-(4-Chlorobenzyl)-4-(3-{4-[3-(3-methyl-5-oxo-1,5-dihydro-4H-...) (9b) C19H22ClN7O2 416.88 4-Cl-benzyl, piperazine linker, 5-Me 214–216 Antifungal (broad-spectrum)
2-(4-Chlorobenzyl)-4-(2-chlorophenyl)-5-methyl-... C16H13Cl2N3O 334.20 4-Cl-benzyl, 2-Cl-phenyl, 5-Me Not reported Intermediate for drug design
4-(4-Chlorophenyl)-1-(cyclopropylmethyl)-3-methyl-... C12H13ClN4O 280.71 4-Cl-phenyl, cyclopropylmethyl, 3-Me Not reported Not reported
5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)-... C24H18BrN5O2 496.34 4-Br-benzyl, oxadiazole-phenyl, 5-Me Not reported Antimicrobial (Gram-positive)

Substituent Effects on Physicochemical Properties

  • Lipophilicity and Solubility : The target compound’s benzyloxy and 4-chlorobenzyl groups increase lipophilicity compared to the methoxy-substituted analog (C24H23N3O3, ). This may reduce aqueous solubility but improve cell membrane penetration.
  • Thermal Stability : Compound 9b (melting point 214–216°C) demonstrates higher thermal stability than simpler analogs, likely due to the rigid piperazine linker and extended conjugation .

Biological Activity

4-[4-(benzyloxy)phenyl]-2-(4-chlorobenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a triazole derivative notable for its complex structure and potential biological activities. The compound features a triazole ring substituted with various aromatic groups, which may influence its reactivity and biological properties. Its molecular formula is C20H20ClN3O2, with a molar mass of approximately 405.88 g/mol .

Antimicrobial Properties

Triazole compounds are widely recognized for their antimicrobial properties, particularly as antifungal agents. The structural characteristics of this compound suggest potential interactions with enzymes involved in fungal cell wall synthesis. This mechanism is similar to that of established triazole antifungals like fluconazole and itraconazole, which inhibit the enzyme lanosterol demethylase .

Anticonvulsant Activity

Research indicates that various triazole derivatives exhibit anticonvulsant activity. For instance, studies have shown that similar compounds can bind to voltage-gated sodium channels (VGSCs) and GABA receptors, which are crucial in the modulation of neuronal excitability . The compound's unique substitution pattern may enhance its efficacy in this regard.

Case Study: Anticonvulsant Screening

In one study involving triazole derivatives, compounds were evaluated for their anticonvulsant effects using the maximal electroshock (MES) test and the pentylenetetrazol (PTZ) test in mice. Some derivatives demonstrated significant activity at doses of 30 and 100 mg/kg, suggesting that modifications in the triazole structure can lead to enhanced anticonvulsant properties .

Cytotoxicity and Anti-cancer Potential

Triazole derivatives have also been explored for their cytotoxic effects against various cancer cell lines. The presence of aromatic substituents in this compound may influence its interaction with cellular targets involved in cancer proliferation. Preliminary studies suggest that triazole compounds can induce apoptosis in cancer cells through multiple pathways .

Summary of Biological Activities

Activity Type Mechanism References
AntimicrobialInhibition of fungal cell wall synthesis
AnticonvulsantBinding to VGSCs and GABA receptors
CytotoxicityInduction of apoptosis in cancer cells

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound can be achieved through various methods involving the coupling of benzyloxy and chlorobenzyl groups to a triazole core. Understanding the structure-activity relationship is crucial for optimizing its biological activity.

Comparative Studies

Comparative studies with other triazole derivatives have revealed that modifications to the triazole ring or substituents significantly impact biological activity. For example:

Compound Name Structural Features Biological Activity
1-(2-Chlorobenzyloxy)-3-[1,2,3]triazol-1-yl-propan-2-olTriazole ring with chlorobenzyloxyAnticonvulsant
5-(4-Pyridinyl)-4H-1,2,4-triazolPyridine substitutionDistinct pharmacological properties
1-Methyltriazole derivativesMethyl substitutionVaries across biological activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-[4-(benzyloxy)phenyl]-2-(4-chlorobenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound can be synthesized via cyclocondensation of substituted hydrazides with carbonyl derivatives. For example, refluxing 4-(benzyloxy)phenyl hydrazide with 4-chlorobenzyl isocyanate in ethanol under acidic catalysis (e.g., glacial acetic acid) for 4–6 hours, followed by recrystallization in ethanol-water mixtures . Optimization may involve adjusting solvent polarity (e.g., DMSO vs. ethanol) or reaction time to improve yields beyond the typical 60–70% range observed in analogous triazolone syntheses .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish between tautomeric forms of the triazol-3-one core?

  • Methodology :

  • ¹H/¹³C NMR : Compare chemical shifts of the triazolone NH proton (δ ~12–14 ppm in DMSO-d₆) and carbonyl carbon (δ ~160–170 ppm). Tautomeric shifts may alter ring proton environments .
  • IR : Confirm the presence of C=O (1650–1750 cm⁻¹) and NH (3100–3300 cm⁻¹) stretches. Absence of NH peaks suggests keto-enol tautomerism .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) to rule out side products like oxidation derivatives .

Q. What purification strategies are effective for isolating this compound from byproducts like unreacted benzyl chloride derivatives?

  • Methodology : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile-water mobile phase) to separate polar byproducts. Recrystallization in ethanol at low temperatures (0–5°C) enhances purity .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the compound’s bioactivity against neurological targets?

  • Methodology :

  • Perform DFT calculations (B3LYP/6-311++G(d,p)) to map electron density on the triazolone ring and substituents, identifying potential hydrogen-bonding sites .
  • Use AutoDock Vina to simulate binding to GABAₐ receptors (PDB: 6X3T), focusing on interactions between the 4-chlorobenzyl group and hydrophobic receptor pockets .
  • Validate predictions with in vitro assays (e.g., radioligand displacement for GABAₐ affinity) .

Q. What experimental approaches resolve contradictions in reported spectral data for triazolone derivatives?

  • Case Study : If ¹H NMR data for the benzyloxy group (δ ~5.0 ppm) conflicts across studies, confirm solvent effects (e.g., DMSO vs. CDCl₃) and tautomer stability via variable-temperature NMR. Cross-reference with X-ray crystallography (e.g., CCDC-1441403 for analogous structures) .

Q. How does the steric and electronic nature of the 4-chlorobenzyl substituent influence the compound’s stability under acidic/basic conditions?

  • Methodology :

  • Stability Testing : Incubate the compound in pH 1 (HCl) and pH 13 (NaOH) buffers at 37°C for 24 hours. Monitor degradation via HPLC-UV (λ = 254 nm).
  • Structure-Activity Analysis : The electron-withdrawing Cl group may enhance resistance to hydrolysis compared to unsubstituted benzyl derivatives .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

  • Methodology : Use slow evaporation from dichloromethane/hexane mixtures or vapor diffusion with methanol. Introduce seeding crystals of structurally similar triazolones (e.g., CCDC-1441403) to induce nucleation .

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